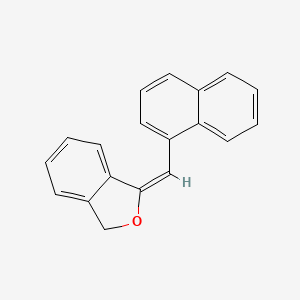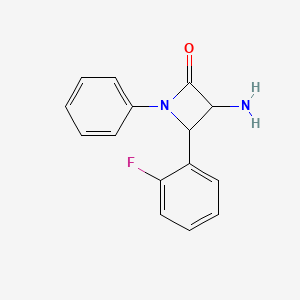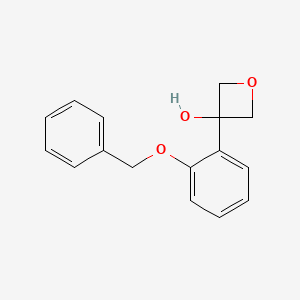![molecular formula C14H12N2O3 B11858822 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- CAS No. 823235-10-5](/img/structure/B11858822.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of an oxo group at the 4-position, a prop-2-yn-1-yl group at the 3-position, and a methyl acetate group at the 2-position of the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetylation: The final step involves the acetylation of the 2-position with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups within the molecule.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira or Suzuki coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学的研究の応用
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of novel materials, catalysts, and chemical intermediates for various industrial processes.
作用機序
The mechanism of action of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds such as 2-methyl-4-oxo-3-(prop-2-yn-1-yl)quinazoline and 4-hydroxy-2-quinolones share structural similarities with (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and chemical properties.
Uniqueness
The uniqueness of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate lies in its specific structural features, such as the combination of the oxo group, prop-2-yn-1-yl group, and methyl acetate group on the quinazoline core
特性
CAS番号 |
823235-10-5 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
(4-oxo-3-prop-2-ynylquinazolin-2-yl)methyl acetate |
InChI |
InChI=1S/C14H12N2O3/c1-3-8-16-13(9-19-10(2)17)15-12-7-5-4-6-11(12)14(16)18/h1,4-7H,8-9H2,2H3 |
InChIキー |
JUDKEYCCMONCPN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)
![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)






![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)


![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
